molecular formula C21H14ClNO2 B11489361 N-(2-chlorobenzyl)-9-oxo-9H-fluorene-4-carboxamide

N-(2-chlorobenzyl)-9-oxo-9H-fluorene-4-carboxamide

Cat. No.: B11489361
M. Wt: 347.8 g/mol
InChI Key: SURFERPOUIVIOH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-9-oxo-9H-fluorene-4-carboxamide is an organic compound that features a fluorene core substituted with a carboxamide group and a 2-chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-9-oxo-9H-fluorene-4-carboxamide typically involves the following steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts acylation of biphenyl with acetic anhydride, followed by cyclization.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the fluorene derivative with an appropriate amine under amide bond-forming conditions.

    Attachment of the 2-chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the amine group of the carboxamide reacts with 2-chlorobenzyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-9-oxo-9H-fluorene-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-9-oxo-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    N-(2-chlorobenzyl)-substituted hydroxamate: Known for its antimicrobial properties.

    2-chlorobenzyl chloride: Used as an intermediate in organic synthesis.

    Benzyl chloroformate: Utilized for amine protection in peptide synthesis.

Uniqueness: N-(2-chlorobenzyl)-9-oxo-9H-fluorene-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a fluorene core with a carboxamide and 2-chlorobenzyl group sets it apart from other similar compounds.

Properties

Molecular Formula

C21H14ClNO2

Molecular Weight

347.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-9-oxofluorene-4-carboxamide

InChI

InChI=1S/C21H14ClNO2/c22-18-11-4-1-6-13(18)12-23-21(25)17-10-5-9-16-19(17)14-7-2-3-8-15(14)20(16)24/h1-11H,12H2,(H,23,25)

InChI Key

SURFERPOUIVIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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